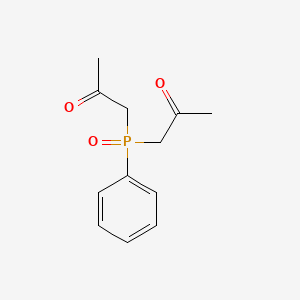

1,1'-(Phenylphosphoryl)di(propan-2-one)

Description

1,1'-(Phenylphosphoryl)di(propan-2-one) is an organophosphorus compound featuring two propan-2-one (acetone) moieties linked via a phenylphosphoryl (C₆H₅P(O)-) group. The phenylphosphoryl group enhances metal ion selectivity due to its strong electron-withdrawing character, while the ketone groups provide coordination sites for cations.

Properties

CAS No. |

37506-13-1 |

|---|---|

Molecular Formula |

C12H15O3P |

Molecular Weight |

238.22 g/mol |

IUPAC Name |

1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one |

InChI |

InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |

InChI Key |

CXWZJWQGWUJAFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison Table

Propan-2-one Derivatives with Aromatic Substituents

and highlight simpler propan-2-one analogs:

Phomonol (1-(3,4-dihydroxy-6-propyltetrahydro-2H-pyran-2-yl)propan-2-one) Structural Differences: A cyclic ether (tetrahydropyran) with hydroxyl and propyl groups replaces the phosphoryl linker. Spectroscopic Data: IR peaks at 1738 cm⁻¹ (ester C=O) and 3354 cm⁻¹ (OH), distinct from phosphoryl-associated P=O stretches (~1250 cm⁻¹) . Reactivity: Hydroxyl groups enable hydrogen bonding, influencing solubility in polar solvents like methanol .

1-Phenyl-1-propanone and 1-Phenyl-2-propanone () Physical Properties: Melting points (-167.2°C and -151.9°C, respectively) suggest lower thermal stability compared to phosphorylated derivatives, which likely exhibit higher melting points due to stronger intermolecular forces .

Phosphorus-Containing Heterocycles

describes fluorinated propanediamine-phosphorus compounds:

- N¹,N¹-Dimethyl-1,3-propanediamine complexes with phosphinic/phosphonooxy groups Functional Impact: Fluorinated chains impart hydrophobicity, while phosphonooxy groups enable anion exchange. These properties contrast with 1,1'-(Phenylphosphoryl)di(propan-2-one), which is more suited for cation sensing .

Key Research Findings

- Sensor Performance : Diphenylphosphoryl analogs () demonstrate superior selectivity for Ca²⁺ over Na⁺ (log K selectivity > -3.5), attributed to the phosphoryl group’s electron-withdrawing effects and ketone coordination .

- Spectroscopic Signatures: Phosphorylated compounds exhibit distinct ³¹P NMR shifts (~20–30 ppm) and IR P=O stretches (~1250 cm⁻¹), differentiating them from non-phosphorylated ketones .

- Thermodynamic Stability: Phenylphosphoryl-linked compounds likely exhibit higher thermal stability than simple phenylpropanones (), though direct data are needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.